4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one

Description

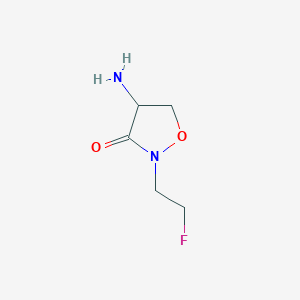

4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one is a fluorinated isoxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The molecule features a 2-fluoroethyl substituent at position 2 and an amino group at position 2. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C5H9FN2O2 |

|---|---|

Molecular Weight |

148.14 g/mol |

IUPAC Name |

4-amino-2-(2-fluoroethyl)-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C5H9FN2O2/c6-1-2-8-5(9)4(7)3-10-8/h4H,1-3,7H2 |

InChI Key |

HTXIFJVGTAMDQK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(O1)CCF)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one typically involves the reaction of 2-fluoroethylamine with isoxazolidinone derivatives under specific conditions. One common method includes the use of N-substituted hydroxylamines and functional allyl bromides in the presence of tert-butoxide in tert-butanol at reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Scientific Research Applications

4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as inhibitors of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

4-Amino-2-(2-hydroxyethyl)isoxazolidin-3-one

This compound (CAS: 793664-64-9) replaces the fluoroethyl group with a hydroxyethyl substituent. Key differences include:

| Property | 4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one | 4-Amino-2-(2-hydroxyethyl)isoxazolidin-3-one |

|---|---|---|

| Molecular Formula | C₅H₈FN₂O₂ | C₅H₁₀N₂O₃ |

| Substituent | -CH₂CH₂F | -CH₂CH₂OH |

| Lipophilicity | Higher (due to fluorine) | Lower (hydroxyl group increases polarity) |

| Metabolic Stability | Likely resistant to oxidation | Susceptible to hydroxyl-mediated metabolism |

The hydroxyethyl analog’s increased polarity may enhance aqueous solubility but reduce membrane permeability compared to the fluorinated version .

O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (L-[¹⁸F]FET)

Key comparisons:

The fluorine in L-[¹⁸F]FET enhances in vivo stability and tumor specificity, suggesting that fluorinated ethyl groups in heterocycles like isoxazolidinones could similarly improve pharmacokinetics .

Hindered Phenolic Aminothiazoles

Compounds like 4-amino-2-(phenylamino)-5-thiazolylmethanone () exhibit α-glucosidase inhibition (IC₅₀ = 117 µM). While structurally distinct, the amino-thiazole core shares functional similarities with the amino-isoxazolidinone system:

| Property | This compound | Hindered Phenolic Aminothiazoles |

|---|---|---|

| Core Structure | Isoxazolidinone | Thiazole |

| Bioactivity | Undocumented | α-Glucosidase/α-amylase inhibition, antioxidant activity |

| Key Substituents | Fluoroethyl | Bulky phenolic groups (e.g., 3,5-di-t-butyl) |

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound can be approached via microwave-assisted alkylation using fluorinated reagents such as 2-fluoroethyl trifluoromethanesulfonate (). Reaction optimization should focus on temperature control (150–170°C) and microwave power (300–600 W) to enhance reaction efficiency. Catalytic bases like Cs₂CO₃ in acetonitrile or DMF improve nucleophilic substitution at the isoxazolidinone core. Yield improvements may involve stoichiometric adjustments of the fluoroethylating agent and purification via column chromatography using gradients of ethyl acetate/hexane. Structural confirmation should employ X-ray crystallography (as demonstrated for analogous oxazolidinones in ) to verify stereochemical integrity .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is critical for purity assessment, particularly to detect residual fluorinated intermediates (e.g., 4-amino-2-(trifluoromethyl)benzonitrile analogs, as in ). Complementary techniques include:

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for backbone structure validation.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with fluorine content.

- X-ray crystallography : For absolute configuration determination, especially if stereoisomers are suspected () .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed for this compound across different assay conditions?

- Methodological Answer : Contradictory bioactivity data may arise from variations in assay pH, temperature, or solvent systems. To resolve this:

Standardize assay conditions : Use buffered solutions (pH 7.4) and control for temperature (e.g., 37°C for mammalian cell assays).

Evaluate stereochemical impact : Chiral HPLC () or circular dichroism can identify enantiomer-specific activity.

Statistical validation : Apply multivariate analysis (e.g., ANOVA) to isolate confounding variables.

Metabolite profiling : LC-MS can detect fluorinated degradation products that may interfere with assays () .

Q. What strategies are recommended for analyzing the stability of the 2-fluoroethyl group in this compound under varying pH and temperature conditions?

- Methodological Answer : The 2-fluoroethyl group’s stability can be assessed via accelerated degradation studies:

pH-dependent hydrolysis : Incubate the compound in buffers ranging from pH 1–13 at 40°C. Monitor fluoride ion release using ion-selective electrodes or ¹⁹F NMR.

Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds.

Light exposure : UV-Vis spectroscopy tracks photodegradation, particularly if conjugated systems are present.

Degradation products should be characterized via LC-MS, referencing fluorinated byproducts in and .

Q. How can computational modeling guide the design of derivatives of this compound with enhanced target binding affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets (e.g., enzymes or receptors). Key steps include:

Parameterization of fluorine : Use force fields like GAFF2 with adjusted partial charges for fluorine atoms.

Free energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions from the fluoroethyl moiety.

SAR analysis : Correlate substituent effects (e.g., fluorination position) with activity data from analogs in and .

Data Contradiction and Validation

Q. How should researchers validate synthetic yields when reproducibility issues arise in multi-step syntheses of this compound?

- Methodological Answer : Reproducibility challenges often stem from intermediate purification or fluorination inefficiencies. Implement:

In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

Design of Experiments (DoE) : Optimize variables (e.g., reagent ratios, reaction time) statistically.

Cross-lab validation : Share protocols with independent labs using standardized reagents (e.g., CAS-certified fluorinated intermediates in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.